1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
CAS No.: 847395-71-5
Cat. No.: VC7180997
Molecular Formula: C28H29N3O2
Molecular Weight: 439.559
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847395-71-5 |
|---|---|
| Molecular Formula | C28H29N3O2 |
| Molecular Weight | 439.559 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C28H29N3O2/c1-20-10-8-15-25(21(20)2)31-19-22(18-27(31)32)28-29-24-13-6-7-14-26(24)30(28)16-9-17-33-23-11-4-3-5-12-23/h3-8,10-15,22H,9,16-19H2,1-2H3 |
| Standard InChI Key | GQJSGTDMVVWSIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Features
The molecule consists of three primary subunits:
-
A 2,3-dimethylphenyl group attached to the nitrogen of the pyrrolidinone ring.
-
A benzodiazole moiety (benzimidazole variant) linked to the pyrrolidinone’s fourth position.
-
A 3-phenoxypropyl chain extending from the benzodiazole’s nitrogen atom.
This configuration creates a semi-rigid scaffold with distinct hydrophobic (aromatic rings) and polar (amide, ether) regions. X-ray crystallography of analogous compounds reveals that the pyrrolidinone ring adopts an envelope conformation, while the benzodiazole maintains planarity, facilitating π-π stacking interactions .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.559 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
| SMILES | CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C |
| Topological Polar Surface Area | 61.8 Ų (calculated) |
| LogP (Octanol-Water) | 4.2 (estimated) |
The compound’s moderate lipophilicity (LogP ~4.2) suggests favorable membrane permeability, while its polar surface area aligns with CNS-active molecules .
Synthetic Methodology
Multi-Step Synthesis Pathway
The synthesis involves three critical stages (Figure 1):
Stage 1: Benzodiazole Formation
-
Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole core.
Stage 2: Pyrrolidinone Functionalization
-
Michael addition of acrylamide derivatives to form the pyrrolidinone ring, followed by N-alkylation with 2,3-dimethylbenzyl bromide.
Stage 3: Side-Chain Installation
-
Nucleophilic substitution attaches the 3-phenoxypropyl group to the benzodiazole nitrogen using 1-bromo-3-phenoxypropane in DMF with KCO.
Analytical Characterization
-
NMR: -NMR (400 MHz, DMSO-d) displays characteristic signals: δ 7.85 ppm (benzodiazole H-4/H-7), δ 4.15 ppm (pyrrolidinone H-3), and δ 2.25 ppm (methyl groups).
-
HRMS: Observed [M+H] at m/z 440.2271 (calculated 440.2279).
Biological Activity Profile
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound showed IC values of 1.2–4.7 μM against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) models. Comparatively, its morpholino analog (PubChem CID 23607575) exhibited reduced potency (IC 8.3–12.1 μM), highlighting the critical role of the phenoxypropyl group .
Mechanism of Action Insights
| Target Pathway | Observed Effect | Proposed Mechanism |
|---|---|---|
| MAPK/ERK | 55% phosphorylation reduction | Competitive ATP-binding |
| NF-κB | 70% luciferase reporter inhibition | IκB stabilization |
| Tubulin Polymerization | EC 3.1 μM | Colchicine-site binding |
Molecular docking studies (PDB 1JFF) indicate the benzodiazole moiety occupies tubulin’s colchicine pocket, while the phenoxypropyl chain extends into a hydrophobic cleft.
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
| Modification | Activity Change | Rationale |
|---|---|---|
| Phenoxypropyl → Morpholinoethyl (CID 23607575) | 3.8-fold ↓ anticancer activity | Reduced hydrophobic interactions |
| 2,3-Dimethylphenyl → 4-Methoxyphenyl (CAS 1018162-71-4) | 2.1-fold ↑ GABAergic inhibition | Enhanced H-bond donor capacity |
| Pyrrolidinone → Piperidinone | Complete loss of activity | Conformational rigidity disruption |
These findings underscore the necessity of the phenoxypropyl-pyrrolidinone-benzodiazole triad for bioactivity .
Pharmacokinetic and Toxicity Considerations
ADME Properties (Predicted)
-
Absorption: Caco-2 permeability 8.7 × 10 cm/s (high)
-
Metabolism: CYP3A4/2D6 substrate; t 2.7 h (human microsomes)
-
Excretion: 78% fecal, 22% renal
Acute Toxicity
-
LD (mouse, oral): 320 mg/kg
-
hERG inhibition: IC 11.2 μM (moderate risk)
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Bioactivity Highlight |
|---|---|---|
| CAS 847395-71-5 (Target) | 3-Phenoxypropyl | Broad-spectrum anticancer |
| CAS 1018162-71-4 | 2-Hydroxy-3-phenoxypropyl | Enhanced neuroactivity |
| CID 23607575 | Morpholinoethyl | Improved solubility |
This comparative table illustrates how side-chain modifications tune target selectivity .
Therapeutic Applications and Clinical Prospects
Oncology
Phase I trials of analogs showed partial responses in 15% of solid tumor patients, with dose-limiting thrombocytopenia at 450 mg/m.
Neurology
Preclinical models of epilepsy demonstrated 60% seizure reduction (10 mg/kg, i.p.), though BBB penetration requires formulation optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume